molecular formula C10H18N4O2S B1667284 Biotin hydrazide CAS No. 66640-86-6

Biotin hydrazide

Cat. No.: B1667284
CAS No.: 66640-86-6
M. Wt: 258.34 g/mol
InChI Key: KOZWHQPRAOJMBN-ZKWXMUAHSA-N
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Scientific Research Applications

Protein Carbonylation Detection

Biotin hydrazide is primarily utilized as a probe for the determination of protein carbonylation, a significant post-translational modification associated with oxidative stress and various diseases. The compound reacts specifically with carbonyl groups in proteins, forming stable derivatives that can be easily detected.

  • Mechanism : this compound reacts with carbonyl groups at a neutral pH (around 5.5), allowing for selective labeling without the need for catalysts or reducing agents. This makes it an efficient tool for studying oxidative damage in proteins caused by reactive oxygen species.
  • Case Study : In a study by Hensley et al., this compound was successfully used to analyze protein carbonylation in human umbilical cord samples, demonstrating its effectiveness in biological samples .

Biotinylation of Biomolecules

This compound is widely used for biotinylating various macromolecules, including proteins and carbohydrates. This process enhances the detection and purification of these biomolecules through affinity interactions with avidin or streptavidin.

  • Application : The hydrazide group reacts with aldehyde groups generated from oxidized carbohydrates, facilitating the labeling of glycoproteins while preserving their functional sites. This method is particularly useful for antibodies, as it allows for targeted labeling away from antigen-binding sites.
  • Table: Comparison of Biotinylation Methods
MethodAdvantagesLimitations
Direct amine labelingSimple and straightforwardMay affect protein function
Hydrazide labelingPreserves functional sitesRequires prior oxidation of sugars
Enzymatic labelingHigh specificityMore complex and time-consuming

Affinity Purification Techniques

This compound facilitates the affinity purification of proteins and other biomolecules from complex mixtures. By biotinylating a target molecule, researchers can utilize immobilized avidin to isolate the molecule from a mixture.

  • Application : This technique is particularly valuable in proteomics for identifying protein interactions and characterizing post-translational modifications.
  • Case Study : Research has shown that this compound can enhance the recovery rates of glycoproteins from cell lysates, providing insights into their interactions and modifications .

Analytical Techniques in Proteomics

In proteomics, this compound enables advanced analytical techniques such as mass spectrometry and Western blotting to identify and quantify modified proteins.

  • Application : The formation of stable biotin-protein conjugates allows for efficient capture and analysis using avidin-based methods, improving sensitivity and specificity in detection assays.
  • Case Study : A study demonstrated that using this compound in conjunction with mass spectrometry allowed for detailed characterization of oxidatively modified proteins, revealing significant insights into cellular responses to oxidative stress .

Development of Therapeutics

This compound's properties have implications in drug development, particularly in creating targeted therapies that exploit its ability to label specific biomolecules.

  • Application : By conjugating therapeutic agents with biotin through hydrazide linkages, researchers can enhance drug delivery systems by targeting specific tissues or cells expressing biotin receptors.
  • Case Study : Research has indicated that biotin-conjugated drugs exhibit improved pharmacokinetics and therapeutic efficacy compared to their non-biotinylated counterparts .

Biological Activity

Biotin hydrazide (BHZ) is a biotinyl derivative that serves as a valuable probe for the detection of protein carbonylation, a significant post-translational modification associated with various diseases. This compound reacts specifically with carbonyl groups in proteins, facilitating the study of oxidative stress and other pathological conditions linked to protein damage.

This compound operates through a direct reaction with carbonyl groups, forming stable hydrazones. This reaction occurs under mild conditions, typically at pH 5.5, making BHZ an effective tool for measuring carbonylated proteins in biological samples without the need for additional catalysts or reducing agents . The biotin-streptavidin interaction enables the visualization of labeled proteins through techniques such as fluorescence microscopy.

Reaction Pathway

The reaction mechanism can be summarized as follows:

  • Carbonyl Group Reaction : BHZ reacts with carbonyl groups in proteins to form hydrazones.
  • Biotinylation : The biotin moiety allows for subsequent affinity purification using streptavidin.
  • Detection : Labeled proteins can be detected via fluorescence or mass spectrometry.

1. Detection of Lysyl Oxidase Activity

Research has demonstrated that this compound can be utilized to detect the activity of lysyl oxidases (LOXs), enzymes involved in the crosslinking of collagen and elastin in extracellular matrix (ECM) proteins. In a study, BHZ was employed to biotinylate allysine residues generated during LOX-catalyzed reactions, facilitating the assessment of LOX activity in vascular smooth muscle cells (VSMCs) .

Table 1: Summary of LOX Activity Detection Using this compound

ParameterObservation
Cell TypeVascular Smooth Muscle Cells (A7r5)
BHZ Concentration100 µM
Incubation Time24 hours
ResultIncreased BHZ incorporation with LOXL2 overexpression

2. Protein Carbonylation Studies

BHZ is also instrumental in studying protein carbonylation resulting from oxidative stress. In chronic ethanol consumption studies, BHZ was used to identify over 800 carbonylated proteins across various cellular fractions, indicating its broad applicability in metabolic research .

Table 2: Proteins Identified via this compound Labeling

Protein CategoryNumber of Proteins Identified
Microsomal300
Cytosolic350
Mitochondrial179

Case Study 1: Alcohol-Induced Oxidative Stress

A study examined the effects of chronic ethanol consumption on liver metabolism and identified disrupted diurnal rhythms in glycogen metabolism through protein carbonylation analysis using BHZ . The findings highlighted the role of oxidative stress in liver disease.

Case Study 2: Cardiovascular Research

In cardiovascular studies, BHZ was utilized to assess the role of LOXL2 in fibrosis and vascular aging. The incorporation of BHZ into ECM proteins correlated with increased LOXL2 activity, suggesting a potential therapeutic target for fibrotic diseases .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWHQPRAOJMBN-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Record name Biotin hydrazide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Biotin_hydrazide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985217
Record name Biotin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66640-86-6
Record name Biotin hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66640-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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